

# In-Depth Technical Guide: Physical Properties of Racemic 1-(2-Bromophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(2-Bromophenyl)ethanol

Cat. No.: B1266410

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## Introduction

Racemic **1-(2-Bromophenyl)ethanol** is a chiral secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a stereocenter and a reactive bromine atom on the phenyl ring, allows for a variety of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the physical and spectroscopic properties of racemic **1-(2-Bromophenyl)ethanol**, along with detailed experimental protocols for its synthesis, purification, and chiral resolution.

## Physicochemical Properties

Quantitative data for the physical properties of **1-(2-Bromophenyl)ethanol** are summarized below. It is important to note that while data for the individual enantiomers are available, specific experimental values for the racemic mixture are not extensively reported in the literature. The properties of a racemic mixture, particularly the melting point, can differ from those of its constituent enantiomers.

Table 1: Physical Properties of **1-(2-Bromophenyl)ethanol** Enantiomers

Property	(R)-1-(2-Bromophenyl)ethanol	(S)-1-(2-Bromophenyl)ethanol	Racemic 1-(2-Bromophenyl)ethanol
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	C <sub>8</sub> H <sub>9</sub> BrO	C <sub>8</sub> H <sub>9</sub> BrO
Molecular Weight	201.06 g/mol [1][2]	201.06 g/mol	201.06 g/mol [3]
Appearance	White to light yellow solid[4]	-	-
Melting Point	54-56 °C[4]	56-58 °C	Not explicitly reported; expected to be a solid at room temperature.
Boiling Point	243.5 °C (Predicted)[4]	128 °C at 15 mmHg	Not explicitly reported.
Density	1.470 g/cm <sup>3</sup> (Predicted)[4]	-	Not explicitly reported.
Optical Rotation	[α] <sub>22</sub> /D +54° (c=1 in chloroform)[4]	-	0° (by definition)

Table 2: Solubility Profile of **1-(2-Bromophenyl)ethanol** (Inferred)

Solvent	Solubility
Water	Sparingly soluble
Ethanol	Soluble
Methanol	Soluble
Dichloromethane	Soluble[5]
Ethyl Acetate	Soluble
Hexane	Sparingly soluble

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-(2-Bromophenyl)ethanol**.

Table 3: Spectroscopic Data for **1-(2-Bromophenyl)ethanol**

Technique	Data Highlights
<sup>1</sup> H NMR	Spectra available, though may correspond to individual enantiomers. <a href="#">[1]</a>
<sup>13</sup> C NMR	Spectra available, though may correspond to individual enantiomers. <a href="#">[1]</a>
Infrared (IR)	Spectra available. <a href="#">[1][3]</a>
Mass Spectrometry (MS)	GC-MS data available. <a href="#">[1]</a>
Crystallography	Crystal structure data is available for the (S)-enantiomer. <a href="#">[5]</a>

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and resolution of racemic **1-(2-Bromophenyl)ethanol** are provided below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

### Protocol 1: Synthesis of Racemic **1-(2-Bromophenyl)ethanol** via Reduction of 2-Bromoacetophenone

This protocol describes the synthesis of racemic **1-(2-bromophenyl)ethanol** by the reduction of 2-bromoacetophenone using sodium borohydride.

Materials:

- 2-Bromoacetophenone
- Methanol

- Sodium borohydride ( $\text{NaBH}_4$ )
- Deionized water
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid (1 M)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoacetophenone in methanol at 0 °C (ice bath).
- Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of deionized water.
- Acidify the mixture to pH ~5-6 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic **1-(2-bromophenyl)ethanol**.

## Protocol 2: Purification by Column Chromatography

The crude product can be purified by flash column chromatography.

Materials:

- Crude racemic **1-(2-Bromophenyl)ethanol**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate

**Procedure:**

- Prepare a silica gel slurry in hexane and pack a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
- Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified racemic **1-(2-bromophenyl)ethanol**.

## Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of racemic **1-(2-bromophenyl)ethanol** using a chiral resolving agent such as (+)-tartaric acid.[\[6\]](#)

**Materials:**

- Racemic **1-(2-Bromophenyl)ethanol**
- (+)-Tartaric acid
- Methanol or another suitable solvent

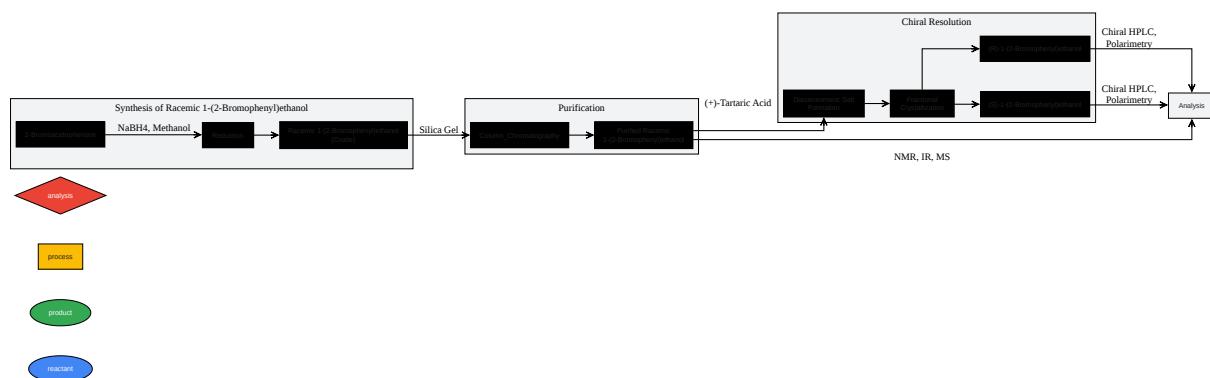
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Dissolve the racemic **1-(2-bromophenyl)ethanol** in a suitable solvent (e.g., methanol).
- In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
- Combine the two solutions and allow the mixture to cool slowly to room temperature, then in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
- Collect the crystals by filtration and wash with a small amount of cold solvent. This will be enriched in one diastereomer.
- The mother liquor will be enriched in the other diastereomer.
- To recover the enantiomerically enriched alcohol, treat the crystalline diastereomeric salt with a base (e.g., 1 M NaOH) to neutralize the tartaric acid.
- Extract the liberated alcohol with ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched **1-(2-bromophenyl)ethanol**.
- The enantiomeric excess (ee) of the resolved alcohol should be determined by chiral HPLC or by measuring the optical rotation.

## Mandatory Visualizations

### Experimental Workflow: Synthesis and Resolution of **1-(2-Bromophenyl)ethanol**



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Caption: Workflow for the synthesis, purification, and chiral resolution of **1-(2-Bromophenyl)ethanol**.

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